molecular formula C11H14N2O2 B2846159 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one CAS No. 777834-73-8

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one

Cat. No.: B2846159
CAS No.: 777834-73-8
M. Wt: 206.245
InChI Key: UFZDPIAAXRLUNR-UHFFFAOYSA-N
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Description

However, the evidence extensively covers 3-(4-Aminophenyl)-1,3-oxazolidin-2-one (CAS: 332143-76-7), a structurally related oxazolidinone derivative with a direct 4-aminophenyl substituent at position 3 of the oxazolidinone ring . This discrepancy may arise from a naming variation or typographical error. For coherence, this article focuses on the evidence-supported compound, 3-(4-Aminophenyl)-1,3-oxazolidin-2-one, and its analogs.

Properties

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-10-3-1-9(2-4-10)5-6-13-7-8-15-11(13)14/h1-4H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZDPIAAXRLUNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the aminophenyl moiety .

Scientific Research Applications

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Structural and Functional Insights

Substituent Effects: Electron-Donating Groups (e.g., 4-aminophenyl, 4-methoxyphenyl): Enhance solubility in polar solvents and reactivity in nucleophilic reactions . Electron-Withdrawing Groups (e.g., trifluoromethylphenyl): Improve metabolic stability and membrane permeability . Heterocyclic Attachments (e.g., quinoxaline, benzodiazolyl): Facilitate π-π stacking and target-specific interactions (e.g., DNA intercalation) .

Synthetic Efficiency :

  • Au-NCs/SCNPs catalysis achieves high yields (89%) for nitro-to-amine reductions, outperforming traditional Pd/C or Fe-based catalysts .
  • Heterogeneous catalysis minimizes byproducts, critical for pharmaceutical intermediates .

Pharmacological Relevance: The 4-aminophenyl-oxazolidinone motif is a key fragment in anticoagulants (Rivaroxaban) and antibiotics (Linezolid) . Quinoxaline and benzodiazolyl derivatives show promise in anticancer and antiviral research .

Biological Activity

3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one is a heterocyclic organic compound belonging to the oxazolidinone family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The presence of the 4-aminophenyl group enhances its pharmacological profile, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H14_{14}N2_{2}O, with a molecular weight of approximately 218.24 g/mol. The oxazolidinone structure features a five-membered ring containing both nitrogen and oxygen atoms, which contributes to the compound's reactivity and biological activity.

Antimicrobial Properties

Research indicates that oxazolidinones, including this compound, exhibit significant antibacterial activity, particularly against Gram-positive bacteria. This is primarily attributed to their mechanism of inhibiting bacterial protein synthesis by targeting the ribosomal subunit .

Table 1: Antimicrobial Activity of Oxazolidinones

Compound NameTarget OrganismsMinimum Inhibitory Concentration (MIC)
Linezolid (similar structure)Staphylococcus aureus0.5 µg/mL
This compoundEnterococcus faecalisTBD
Other oxazolidinonesStreptococcus pneumoniaeTBD

Anti-inflammatory and Analgesic Effects

The aminophenyl moiety in the compound suggests potential anti-inflammatory and analgesic properties. Compounds with similar structures have been reported to exhibit pain relief mechanisms through inhibition of cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro evaluations have shown that derivatives of oxazolidinones can induce apoptosis in cancer cell lines, including lung cancer cells (A549) . The cytotoxicity of related compounds indicates that further exploration into this compound's potential as an anticancer agent is warranted.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
This compoundA549 (Lung Cancer)TBD
Other related oxazolidinonesVarious11.20 - 59.61

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Protein Synthesis Inhibition : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Enzyme Inhibition : The compound may interact with enzymes involved in inflammatory pathways or cancer cell proliferation .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of oxazolidinone derivatives for their biological activities:

  • In Vitro Studies : A study reported that derivatives showed significant cytotoxic effects against A549 cell lines with IC50 values ranging from 11.20 µM to 59.61 µM .
  • Molecular Docking Studies : Investigations into the binding affinity of these compounds to target proteins have indicated promising results for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 3-[2-(4-Aminophenyl)ethyl]-1,3-oxazolidin-2-one, and how can their efficiency be optimized?

The compound is commonly synthesized via catalytic reduction of the nitro precursor, 3-(4-nitrophenyl)-1,3-oxazolidin-2-one, using gold nanocluster catalysts (Au-NCs/SCNPs) in aqueous media. UV-Vis spectroscopy is employed to monitor the two-step reduction kinetics, where the fast step involves nitro to hydroxylamine intermediates, and the slow step completes the reduction to the amine . Optimization includes adjusting catalyst loading, pH, and temperature to enhance reaction rates and yields. Asymmetric synthesis techniques, such as chiral oxazolidinone auxiliaries, can also improve stereochemical outcomes .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while FT-IR identifies functional groups like the oxazolidinone carbonyl (~1750 cm⁻¹) and aromatic amine (~3400 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 7.2098 Å, b = 23.3271 Å, c = 12.3994 Å, and β = 98.119° are typical .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) are standard for assessing antibiotic potential. Cytotoxicity studies using MTT assays on mammalian cell lines (e.g., HEK293) help determine selectivity indices. Dose-response curves and IC₅₀ calculations guide further structural modifications .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) not captured in static DFT calculations. Hybrid approaches, such as molecular dynamics (MD) simulations paired with SC-XRD, reconcile differences. For example, computational models may underestimate hydrogen-bond distances (e.g., O–H···N interactions at ~2.8 Å), which SC-XRD refines to sub-Ångstrom precision .

Q. What strategies are employed to determine hydrogen-bonding networks in crystal structures of oxazolidinone derivatives?

Hydrogen-bond geometries (distance, angle) are derived from SC-XRD data using SHELXL. In related compounds, water molecules act as donors, forming O–H···N bonds with quinoxaline N-atoms (2.85–3.10 Å) and O–H···O interactions with oxazolidinone carbonyls (2.70–2.90 Å). These networks stabilize crystal packing along specific axes (e.g., c-axis chains) .

Q. How can asymmetric synthesis be optimized to achieve high enantiomeric excess (ee) in derivatives?

Chiral auxiliaries like 3-methylthiomethyl-4-isopropyl-5,5-diphenyl-1,3-oxazolidin-2-one enable stereoselective hydroxymethylation or formylation. Lithiation of the auxiliary followed by aldehyde addition achieves >90% diastereoselectivity. Post-reaction cleavage recovers the auxiliary while retaining ee >98% .

Q. How should crystallographic disorder be addressed during refinement?

Partial occupancy models in SHELXL split atoms into multiple positions (e.g., disordered solvent molecules). Constraints (e.g., SIMU, DELU) stabilize refinement, while difference Fourier maps identify residual electron density. For example, thermal ellipsoid plots at 70% probability levels distinguish static vs. dynamic disorder in hydrated crystals .

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